Ethyl benzylcarbamate
Overview
Description
Ethyl benzylcarbamate is an organic compound with the molecular formula C10H13NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamate ester. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Ethyl benzylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with ethanolamine under basic conditions. The reaction typically proceeds as follows:
Reaction of Benzyl Chloroformate with Ethanolamine: Benzyl chloroformate reacts with ethanolamine in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction conditions may include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Ethyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carbamate derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate esters, while reduction may produce amines.
Scientific Research Applications
Ethyl benzylcarbamate has a wide range of scientific research applications, including:
Chemistry: In organic synthesis, this compound is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis.
Biology: this compound is used in the study of enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in biochemical assays.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl benzylcarbamate involves its interaction with specific molecular targets. For example, as a protecting group for amines, it forms stable carbamate linkages that can be selectively cleaved under specific conditions. The molecular pathways involved include nucleophilic attack on the carbamate carbonyl group, leading to the formation and cleavage of the carbamate bond.
Comparison with Similar Compounds
Ethyl benzylcarbamate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity and applications.
Benzyl carbamate: Lacks the ethyl group, making it less bulky. It is also used as a protecting group in organic synthesis.
Ethyl carbamate: Lacks the benzyl group, making it less hydrophobic. It is used in different applications, including as a solvent and in the synthesis of other chemicals.
This compound is unique due to its specific combination of ethyl and benzyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl N-benzylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLCQLOFRENHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180849 | |
Record name | Ethyl benzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-78-5 | |
Record name | Ethyl N-benzylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2621-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl benzylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2621-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl benzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl benzylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl benzylcarbamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5P5M9LUM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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